[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate
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Overview
Description
[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate is a complex organic compound characterized by its multiple trichloroethyl groups and acetyloxy functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate typically involves the reaction of trichloroethyl carbamate with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure controls to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the acetyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, [1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various coupling reactions .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its unique structure allows it to interact with specific enzymes and proteins, making it useful in enzyme inhibition studies .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to undergo specific chemical reactions makes it a candidate for drug development, particularly in designing inhibitors for certain diseases .
Industry
Industrially, this compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for use in the manufacture of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of [1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate involves its interaction with specific molecular targets. The compound exerts its effects by binding to active sites of enzymes or receptors, thereby inhibiting their activity. The pathways involved include the inhibition of enzyme catalysis and disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- [1-(Acetyloxy)-2,2,2-trichloroethyl] carbamate
- [1-(Methoxy)-2,2,2-trichloroethyl] carbamate
- [1-(Acetyloxy)-2,2,2-trichloroethyl] acetate
Uniqueness
The uniqueness of [1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate lies in its dual acetyloxy and trichloroethyl functionalities. This combination allows for a wide range of chemical reactions and applications, making it more versatile compared to similar compounds .
Properties
CAS No. |
64989-02-2 |
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Molecular Formula |
C9H10Cl6N2O5 |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
[1-[(1-acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate |
InChI |
InChI=1S/C9H10Cl6N2O5/c1-3(18)21-5(8(10,11)12)16-7(20)17-6(9(13,14)15)22-4(2)19/h5-6H,1-2H3,(H2,16,17,20) |
InChI Key |
QNIZOVDYAFMFEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C(Cl)(Cl)Cl)NC(=O)NC(C(Cl)(Cl)Cl)OC(=O)C |
Origin of Product |
United States |
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